molecular formula C11H12N2OS B177588 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 20036-97-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B177588
CAS No.: 20036-97-9
M. Wt: 220.29 g/mol
InChI Key: PMJUHOMXJHGRKV-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: is an aromatic amide compound with a complex structure that includes a benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide stands out due to its specific structural features, such as the benzothiophene ring and the cyano group, which confer unique chemical reactivity and biological activity. Its ability to inhibit kinases with high specificity makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUHOMXJHGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942038
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20036-97-9
Record name NSC153320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and how is its structure confirmed?

A1: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do describe the techniques used for its structural characterization. The structure is confirmed using spectroscopic methods like Infrared radiation (IR) and Proton nuclear magnetic resonance (1H-NMR) spectroscopy [, ]. Additionally, elemental analysis is used to determine the elemental composition of the compound [].

Q2: What is the primary application of this compound explored in the provided research?

A2: The research primarily focuses on utilizing this compound as a building block for synthesizing more complex molecules. Specifically, it has been reacted with substituted 5-phenyl-1,3,4-oxadiazole-2-thiols to create a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides []. These synthesized compounds were then tested for their antitubercular activity against the tuberculosis H37Rv strain.

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